Technical Profile: 5-Tert-Butyl-1,3-Oxazole (CAS 5369-01-7)
Technical Profile: 5-Tert-Butyl-1,3-Oxazole (CAS 5369-01-7)
[1]
Executive Summary
5-Tert-butyl-1,3-oxazole (CAS 5369-01-7) represents a specialized heterocyclic building block in the design of bioactive small molecules.[1] Distinguished by the bulky tert-butyl group at the C5 position, this scaffold offers a unique combination of steric shielding and lipophilicity (cLogP ~2.1), making it a valuable bioisostere for metabolically labile amide or ester linkages. This guide details the physicochemical properties, validated synthetic protocols via the Van Leusen reaction, and the strategic application of this compound in modern drug discovery.[2]
Physicochemical Specifications
The introduction of a tert-butyl group onto the oxazole ring significantly alters the electronic and steric profile compared to the parent 1,3-oxazole.[1] The 5-position substitution blocks metabolic oxidation at this site, a common liability in unsubstituted azoles.
Table 1: Core Technical Data
| Property | Specification | Notes |
| CAS Number | 5369-01-7 | |
| IUPAC Name | 5-(tert-Butyl)-1,3-oxazole | |
| Molecular Formula | C₇H₁₁NO | |
| Molecular Weight | 125.17 g/mol | |
| Physical State | Colorless to pale yellow liquid | May crystallize at low temps (low melting point).[1][3] |
| Boiling Point | ~128–130 °C (Predicted) | Higher than parent oxazole (69 °C) due to mass. |
| Density | ~0.95 g/cm³ (Predicted) | |
| LogP (Calculated) | 2.1 ± 0.2 | Indicates good membrane permeability. |
| H-Bond Acceptors | 2 (N, O) | |
| H-Bond Donors | 0 |
Synthetic Architecture: The Van Leusen Protocol[1]
The most robust and atom-economical route to 5-substituted oxazoles is the Van Leusen Oxazole Synthesis .[1] This reaction utilizes Tosylmethyl Isocyanide (TosMIC) and an aldehyde. For 5-tert-butyl-1,3-oxazole, the specific precursor is Pivalaldehyde (Trimethylacetaldehyde).[1]
Mechanistic Pathway
The reaction proceeds via a base-mediated [3+2] cycloaddition followed by the elimination of p-toluenesulfinic acid (TsOH).[1]
Figure 1: Mechanistic flow of the Van Leusen synthesis converting pivalaldehyde to 5-tert-butyl-1,3-oxazole.
Experimental Protocol
Objective: Synthesis of 5-tert-butyl-1,3-oxazole on a 10 mmol scale.
Reagents:
-
Pivalaldehyde (Trimethylacetaldehyde): 10.0 mmol (0.86 g)
-
TosMIC (p-Toluenesulfonylmethyl isocyanide): 10.0 mmol (1.95 g)[1][2]
-
Potassium Carbonate (K₂CO₃): 10.0 mmol (1.38 g)
-
Methanol (MeOH): 30 mL (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Solubilization: Add TosMIC (1.95 g) and K₂CO₃ (1.38 g) to the flask. Suspend in anhydrous Methanol (30 mL).
-
Addition: Add Pivalaldehyde (0.86 g) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 3–4 hours. Monitor consumption of TosMIC by TLC (Ethyl Acetate/Hexane 1:4).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (MeOH) under reduced pressure (rotary evaporator).
-
Resuspend the residue in water (20 mL) and extract with Dichloromethane (DCM) or Diethyl Ether (3 x 20 mL).
-
Wash combined organic layers with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or distillation (if scale permits) to yield the pure oxazole.[2]
Validation Check:
-
Yield Expectations: 75–85%.
-
Appearance: Clear, mobile liquid with a characteristic aromatic odor.
Structural Characterization
Verification of the structure relies on the distinct chemical shifts of the oxazole ring protons and the tert-butyl singlet.[1]
Table 2: Predicted Spectral Signature (¹H NMR, CDCl₃, 400 MHz)
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Interpretation |
| C2-H | 7.80 – 7.90 | Singlet (s) | 1H | Deshielded by adjacent N and O; characteristic of oxazole C2.[1] |
| C4-H | 6.70 – 6.80 | Singlet (s) | 1H | Aromatic proton; shifts upfield relative to C2. |
| t-Butyl (-C(CH₃)₃) | 1.30 – 1.35 | Singlet (s) | 9H | Intense aliphatic signal; diagnostic for the 5-substituent.[1] |
Mass Spectrometry (ESI+):
-
[M+H]⁺: 126.1 m/z[4]
-
Fragmentation: Loss of methyl group (M-15) is common for tert-butyl species.[1]
Reactivity & Functionalization Profile
5-Tert-butyl-1,3-oxazole is not merely an endpoint; it is a scaffold for further elaboration.[1] The reactivity is governed by the electron-rich nature of the ring and the acidity of the C2 proton.[1]
Figure 2: Functionalization logic. The C2 position is the primary vector for medicinal chemistry expansion.[1]
Key Transformations:
-
C2-H Direct Arylation: The C2 proton is the most acidic (pKa ~20). It can be directly arylated using Palladium (Pd(OAc)₂) or Copper catalysis to form 2-aryl-5-tert-butyl-oxazoles , which are privileged structures in kinase inhibitors.[1]
-
C4-Halogenation: Treatment with NBS or NIS introduces a halogen at the C4 position, enabling subsequent Suzuki-Miyaura cross-couplings to create fully substituted 2,4,5-oxazoles.
Applications in Drug Discovery
The 5-tert-butyl-1,3-oxazole moiety serves specific strategic roles in Lead Optimization:
-
Metabolic Blocking: The bulky tert-butyl group at C5 sterically hinders cytochrome P450 enzymes from oxidizing the oxazole ring, a common clearance pathway for smaller alkyl-oxazoles.
-
Amide Bioisostere: The 1,3-oxazole ring mimics the geometry and electrostatic profile of a peptide bond (amide) but lacks the hydrogen bond donor, improving permeability and blood-brain barrier (BBB) penetration.
-
Lipophilic Anchor: The tert-butyl group fits into hydrophobic pockets (e.g., S1' pockets of proteases), enhancing binding affinity through Van der Waals interactions.
Handling and Safety
While specific toxicological data for CAS 5369-01-7 is limited, standard precautions for low-molecular-weight heterocycles apply.[1]
-
Hazards: Flammable liquid/solid.[5][6] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Hygroscopic; keep tightly sealed.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. 5-tert-butyl-1,3-oxazole (Compound).[1][7] National Library of Medicine. Available at: [Link]
-
Van Leusen, A. M., et al. Chemistry of sulfonylmethyl isocyanides.[2] 13. A general synthesis of 5-substituted oxazoles. Tetrahedron Letters, 1972. (Foundational methodology for 5-substituted oxazoles).
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]
-
ChemSynthesis. 5-butyl-3-tert-butyl-4,5-dihydroisoxazole Properties. (Comparative physical data for tert-butyl azoles). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - 5-tert-butyl-1,3-oxazole (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 5-Butyl-1,3-oxazole | C7H11NO | CID 18000835 - PubChem [pubchem.ncbi.nlm.nih.gov]
